Heliotrine-d3

Description

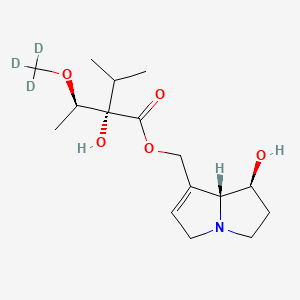

Structure

3D Structure

Properties

Molecular Formula |

C16H27NO5 |

|---|---|

Molecular Weight |

316.41 g/mol |

IUPAC Name |

[(7S,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S,3R)-2-hydroxy-2-propan-2-yl-3-(trideuteriomethoxy)butanoate |

InChI |

InChI=1S/C16H27NO5/c1-10(2)16(20,11(3)21-4)15(19)22-9-12-5-7-17-8-6-13(18)14(12)17/h5,10-11,13-14,18,20H,6-9H2,1-4H3/t11-,13+,14-,16+/m1/s1/i4D3 |

InChI Key |

LMFKRLGHEKVMNT-PZDFOCAUSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])O[C@H](C)[C@@](C(C)C)(C(=O)OCC1=CCN2[C@H]1[C@H](CC2)O)O |

Canonical SMILES |

CC(C)C(C(C)OC)(C(=O)OCC1=CCN2C1C(CC2)O)O |

Origin of Product |

United States |

Advanced Analytical Methodologies Employing Heliotrine D3

Role of Deuterated Internal Standards in Quantitative Analysis of Pyrrolizidine (B1209537) Alkaloids

Deuterated internal standards are synthetic versions of an analyte where one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable isotope of hydrogen. In the quantitative analysis of pyrrolizidine alkaloids, these labeled compounds are crucial for mitigating analytical errors. Because deuterated standards like Heliotrine-d3 are chemically identical to their native counterparts, they exhibit similar behavior during extraction, derivatization, and chromatographic separation. However, their increased mass allows them to be distinguished by a mass spectrometer. By adding a known amount of the deuterated standard to a sample at the beginning of the analytical process, any loss of the target analyte during sample workup can be accurately tracked and corrected. This approach is particularly effective in overcoming matrix effects, where other components in a complex sample can suppress or enhance the analyte signal, leading to inaccurate quantification. lcms.cz

Principles of Isotope Dilution Mass Spectrometry (IDMS) in PA Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that provides a high level of accuracy and precision for the quantification of chemical compounds. The core principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte (e.g., this compound) to the sample. This labeled compound, often referred to as the "spike," equilibrates with the naturally occurring, unlabeled analyte in the sample.

Following equilibration, the sample is processed, and the mixture is analyzed by mass spectrometry. The instrument measures the ratio of the signal from the native analyte to that of the isotopically labeled internal standard. Since the amount of the added standard is known, this ratio allows for the precise calculation of the concentration of the native analyte, irrespective of sample losses during preparation or variations in instrument response. This method effectively cancels out most procedural and matrix-related errors, making it a gold standard for trace analysis of contaminants like pyrrolizidine alkaloids.

Calibration Strategies Using Deuterated Analogs

In quantitative mass spectrometry, calibration is essential for establishing the relationship between the instrument's response and the concentration of an analyte. When using a deuterated analog like this compound, the calibration curve is typically prepared by plotting the ratio of the peak area of the native analyte to the peak area of the internal standard against the concentration of the native analyte. nih.gov This ratiometric approach ensures that any fluctuations affecting both the analyte and the standard are nullified.

For complex matrices such as herbal teas or honey, matrix-matched calibration is often employed. mdpi.commdpi.com This involves preparing calibration standards in a blank matrix extract that is free of the target analyte. mdpi.com This strategy helps to mimic the matrix effects experienced by the actual samples, leading to more accurate quantification. mdpi.commdpi.com Calibration curves for PA analysis typically demonstrate excellent linearity, with coefficients of determination (r²) greater than 0.99 over the specified concentration range. shimadzu.comnih.gov

Table 1: Representative Data for a Matrix-Matched Calibration Curve for Heliotrine (B1673042) using this compound as an Internal Standard

| Calibration Level | Heliotrine Concentration (µg/kg) | Heliotrine Peak Area | This compound Peak Area (Constant) | Peak Area Ratio (Heliotrine/Heliotrine-d3) |

|---|---|---|---|---|

| 1 | 0.5 | 1,250 | 25,000 | 0.05 |

| 2 | 1.0 | 2,480 | 24,900 | 0.10 |

| 3 | 5.0 | 12,600 | 25,200 | 0.50 |

| 4 | 10.0 | 25,150 | 25,150 | 1.00 |

| 5 | 25.0 | 62,000 | 24,800 | 2.50 |

| 6 | 50.0 | 125,500 | 25,100 | 5.00 |

This table contains interactive data based on typical results reported in analytical literature. The data is representative and serves for illustrative purposes.

Mass Spectrometry Techniques for this compound Utilization in Trace Analysis

Mass spectrometry is the primary detection method for the analysis of pyrrolizidine alkaloids due to its high sensitivity and selectivity. When coupled with a chromatographic separation technique, it allows for the reliable identification and quantification of PAs at trace levels. The use of this compound is compatible with several mass spectrometry-based methods.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the analysis of pyrrolizidine alkaloids. mdpi.com This method offers excellent sensitivity and selectivity for detecting PAs in complex matrices. shimadzu.comnih.govwur.nl Method development typically involves optimizing several key parameters to achieve the desired separation and detection of multiple PAs, including isomers.

Key aspects of LC-MS/MS method development include:

Sample Preparation: Extraction is commonly performed using an acidic aqueous solution to protonate the nitrogen atom in the PA structure. This is often followed by a solid-phase extraction (SPE) cleanup step to remove interfering matrix components. mdpi.com

Chromatographic Separation: A reversed-phase C18 column is frequently used for separation. nih.gov The mobile phase often consists of a gradient of water and methanol or acetonitrile, with additives like formic acid or ammonium formate to improve peak shape and ionization efficiency. nih.govnih.gov

Mass Spectrometry Detection: Detection is typically performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. The analysis is carried out in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity by monitoring specific precursor-to-product ion transitions for each analyte and its deuterated internal standard. nih.gov

The use of this compound in LC-MS/MS methods allows for robust and reliable quantification, correcting for any variability during the multi-step analytical process.

Table 2: Typical LC-MS/MS Parameters for Pyrrolizidine Alkaloid Analysis

| Parameter | Typical Setting |

|---|---|

| LC System | Ultra-High-Performance Liquid Chromatography (UHPLC) |

| Column | Reversed-phase C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Column Temperature | 40 °C |

| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Formate |

| Mobile Phase B | Methanol with 0.1% Formic Acid and 5 mM Ammonium Formate |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

This interactive table summarizes common parameters used in published LC-MS/MS methods for PA analysis. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development and Applications

While less common than LC-MS/MS, Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of pyrrolizidine alkaloids. nih.gov A significant limitation of GC-MS is that it is not suitable for the direct analysis of non-volatile PA N-oxides, which are often present along with the free base PAs. nih.gov Furthermore, the PAs themselves often require a derivatization step to increase their volatility for GC analysis. nih.gov

The typical workflow for GC-MS analysis of PAs involves:

Extraction of PAs from the sample matrix.

A reduction step to convert any PA N-oxides to their corresponding free bases.

Derivatization of the PAs to make them amenable to gas chromatography.

Analysis by GC-MS, often using electron ionization (EI).

The use of a deuterated internal standard like this compound in GC-MS is advantageous as it can correct for inefficiencies or variations in the reduction and derivatization steps, in addition to compensating for injection variability and matrix effects. nih.govnih.gov Although its application is less frequent, the principle of using a stable isotope-labeled standard to improve quantitative accuracy remains highly relevant. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS) for Isotopic Profile Analysis

High-Resolution Mass Spectrometry (HRMS), for instance, utilizing Orbitrap or Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements, typically with mass errors of less than 5 ppm. This capability is extremely useful in the context of using deuterated internal standards like this compound.

The primary application of HRMS in this context is the unequivocal confirmation of the isotopic profile of the standard. HRMS can clearly resolve the mass difference between the unlabeled heliotrine and this compound, as well as verify the isotopic purity of the standard. This is crucial for ensuring the quality of the internal standard and the accuracy of the subsequent quantitative analysis. Software tools are available to help correct raw HRMS data for the contribution of naturally occurring isotopes, which is essential for accurate analysis in isotopic labeling experiments. nih.gov

Furthermore, the high resolving power of HRMS can help to distinguish the analyte and its standard from co-eluting isobaric interferences in complex samples, adding an extra layer of confidence to the analytical results that may not be achievable with lower-resolution instruments.

Method Validation and Performance Evaluation Parameters (e.g., Accuracy, Precision, Limit of Quantification)

The validation of analytical methods is a crucial step to ensure the reliability and reproducibility of the results. For the determination of pyrrolizidine alkaloids like heliotrine, where this compound is used as an internal standard, method validation typically assesses several key performance parameters, including accuracy, precision, and the limit of quantification (LOQ).

Accuracy is often evaluated through recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage of the analyte recovered by the method is calculated. For the analysis of PAs in complex matrices like honey, recovery values for heliotrine have been reported to be within the range of 80.6% to 114.5% nih.govresearchgate.net. Regulatory guidelines often consider recovery rates between 70% and 120% to be acceptable for trace contaminant analysis.

Precision refers to the closeness of repeated measurements and is typically expressed as the relative standard deviation (RSD). It is assessed at two levels: repeatability (intra-day precision) and reproducibility (inter-day precision). For the analysis of heliotrine in honey, repeatability has been reported to range from 2.3% to 14.6%, with reproducibility between 4.9% and 17.7% researchgate.net. Generally, an RSD of less than 20% is considered acceptable for trace analysis.

The Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable accuracy and precision. For heliotrine in honey, LOQs have been established in the range of 0.17 to 0.58 µg/kg piwet.pulawy.pl. The LOQ is a critical parameter for ensuring that the method is sensitive enough to detect contaminants at levels relevant to food safety regulations.

The following table summarizes typical method validation parameters for the analysis of heliotrine, where this compound would be used as an internal standard.

| Parameter | Matrix | Typical Value | Reference |

| Accuracy (Recovery) | Honey | 80.6% - 114.5% | nih.govresearchgate.net |

| Precision (Repeatability RSD) | Honey | 2.3% - 14.6% | researchgate.net |

| Precision (Reproducibility RSD) | Honey | 4.9% - 17.7% | researchgate.net |

| Limit of Quantification (LOQ) | Honey | 0.17 - 0.58 µg/kg | piwet.pulawy.pl |

Applications in Environmental and Food Science Research for Contaminant Detection

Analytical methods employing this compound as an internal standard are widely used in environmental and food science research to detect and quantify contamination with pyrrolizidine alkaloids. PAs can enter the food chain when plants containing them are harvested along with agricultural crops or when they contaminate raw food products like honey and milk.

One of the most significant applications is in the analysis of honey . Bees may collect nectar from PA-producing plants, leading to the contamination of honey. Numerous studies have focused on the determination of PAs in honey from various geographical origins. For instance, in a study of 50 honey samples, 32% were found to be contaminated with at least one PA nih.govresearchgate.net. In another investigation of 29 honey samples, 52% contained at least one of the monitored alkaloids, with total PA concentrations ranging from 2.2 to 147.0 µg/kg piwet.pulawy.pl. The use of this compound in these analyses is essential for obtaining accurate quantitative data, which is vital for assessing the potential risk to consumers. A rapid isocratic LC-MS/MS method for the high-throughput analysis of PAs in Australian honey detected heliotrine at a concentration of 40 µg/kg in one sample researchgate.net.

Herbal teas and infusions are another major area of concern for PA contamination. Plants used for herbal teas can be contaminated with PA-producing weeds during harvesting. Several studies have reported the presence of PAs in a variety of herbal teas. For example, an analysis of herbal teas and culinary herbs in Turkish markets detected PAs in all tested samples, with total concentrations ranging from 4.6 ng/g to 1054.5 ng/g mdpi.com. The German Federal Institute for Risk Assessment (BfR) has also conducted studies on PA content in herbal teas, highlighting the potential health risks associated with their consumption bund.de. The accurate quantification of heliotrine and other PAs in these products, facilitated by the use of this compound, is crucial for regulatory monitoring and consumer protection.

The table below presents some research findings on the detection of heliotrine in food samples, where this compound would have been an appropriate internal standard.

| Food Matrix | Analyte | Concentration Range | Reference |

| Honey | Heliotrine | 40 µg/kg | researchgate.net |

| Honey | Total Pyrrolizidine Alkaloids | 2.2 - 147.0 µg/kg | piwet.pulawy.pl |

| Herbal Teas and Culinary Herbs | Total Pyrrolizidine Alkaloids | 4.6 - 1054.5 ng/g | mdpi.com |

Applications in Biological Matrix Analysis in Non-Human Systems (e.g., In Vitro Cell Cultures, Animal Tissue Extracts)

In toxicological research, analytical methods utilizing this compound are employed to study the effects and mechanisms of action of pyrrolizidine alkaloids in non-human biological systems. These studies are essential for understanding the potential health risks to humans.

In vitro cell cultures are widely used to investigate the cytotoxicity and genotoxicity of PAs. For example, the genotoxic activity of PAs has been studied using the HepaRG cell line, a human hepatic cell line that is metabolically competent nih.gov. In such studies, cells are exposed to known concentrations of PAs, including heliotrine, and the cellular response is measured. Accurate quantification of the PAs in the cell culture medium and within the cells is critical for establishing dose-response relationships. The use of this compound as an internal standard in the LC-MS/MS analysis ensures the precision of these measurements. A bioassay-directed analysis of extracts from Heliotropium europaeum in HepaRG cells identified europine, heliotrine, and lasiocarpine (B1674526) as the most abundant and genotoxically active PAs nih.govwur.nl.

While specific studies detailing the analysis of animal tissue extracts using this compound were not prevalent in the immediate search results, it is a logical extension of the analytical methodology. In animal studies investigating the toxicokinetics and metabolism of heliotrine, the quantification of the parent compound and its metabolites in various tissues (e.g., liver, kidney) would be a key component. In these analyses, this compound would be the ideal internal standard to ensure accurate and reliable quantification of heliotrine concentrations in complex biological matrices.

The following table provides an example of the application of such analytical methodologies in a non-human biological system.

| Biological System | Study Type | Key Finding | Reference |

| HepaRG cells (in vitro) | Genotoxicity Assay | Heliotrine was identified as one of the most abundant and genotoxically active PAs in Heliotropium europaeum extracts. | nih.govwur.nl |

Mechanistic Studies of Heliotrine and Its Deuterated Analogs in Research Models

Investigating Metabolic Transformations via Isotopic Tracing

The use of isotopically labeled compounds, such as Heliotrine-d3, is a cornerstone of modern mechanistic studies in toxicology and pharmacology. The strategic replacement of hydrogen atoms with deuterium (B1214612) (a stable, non-radioactive isotope of hydrogen) creates a molecule that is chemically similar to the parent compound but has a greater mass. This mass difference is readily detectable by mass spectrometry, allowing researchers to trace the path of the deuterated compound and its breakdown products through complex biological systems. This technique provides invaluable insights into metabolic rates, pathway elucidation, and metabolite quantification. vulcanchem.comscbt.comspringernature.com The carbon-deuterium bond is significantly stronger than a carbon-hydrogen bond, which can sometimes slow the rate of metabolic reactions that involve the cleavage of this bond—a phenomenon known as the kinetic isotope effect. juniperpublishers.com This effect can be exploited to identify specific sites of metabolic attack on a molecule. juniperpublishers.comosti.gov

In vitro studies using hepatic (liver) microsomes from non-human animal models, such as rats, are a fundamental tool for investigating the metabolism of xenobiotics. srce.hr These microsomal preparations contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the initial phase I metabolism of many compounds. acs.org Studies on heliotrine (B1673042) have utilized liver microsomes from F344 rats to explore its metabolic activation. nih.gov Research indicates that heliotrine, a monoester pyrrolizidine (B1209537) alkaloid (PA), demonstrates relatively slow metabolism and a longer half-life in rat liver microsome preparations compared to a control compound like propranolol. unsrat.ac.id This metabolic stability may contribute to its ability to reach target organs. unsrat.ac.id

The primary role of this compound in these assays is to act as a tracer. vulcanchem.com When a mixture of heliotrine and this compound is incubated with liver microsomes, mass spectrometry can distinguish between the metabolites formed from the labeled and unlabeled parent compounds. This allows for precise tracking and quantification, helping to overcome challenges posed by complex biological matrices. psu.edunih.gov

| Research Model & System | Key Findings on Heliotrine Metabolism | Role of Isotopic Tracing (this compound) |

| F344 Rat Liver Microsomes | Metabolic activation leads to the formation of dehydroheliotridine (B1201450) (DHH) and subsequent DHP-derived DNA adducts. nih.gov | Enables precise tracking and differentiation of DHH and other metabolites from endogenous molecules via mass spectrometry. nih.govpsu.edu |

| Rat Liver Microsomes | Exhibits slow metabolism and a long half-life, suggesting metabolic stability. unsrat.ac.id | Allows for the study of the kinetic isotope effect to identify specific metabolic sites and serves as an ideal internal standard for quantification. juniperpublishers.comunsrat.ac.id |

| Mouse Liver Microsomes | Demonstrates the formation of pyrrole-protein adducts, which serve as a biomarker for PA metabolic activation. acs.org | Facilitates the monitoring of metabolic fluxes and the accurate quantification of adduct formation. acs.orgnih.gov |

The toxicity of pyrrolizidine alkaloids like heliotrine is dependent on their biotransformation into reactive metabolites by enzymes. mdpi.com The principal pathways of PA metabolism include hydrolysis, N-oxidation, and, most critically for toxicity, oxidation by cytochrome P450 enzymes to form highly reactive dehydropyrrolizidine alkaloids (DHPAs), also known as pyrrolic esters. acs.orgmdpi.com

The use of this compound is instrumental in dissecting these pathways. By selectively placing deuterium atoms at positions on the molecule that are suspected sites of metabolism (e.g., the N-methyl group), researchers can observe if the metabolic rate is slowed. juniperpublishers.com A significant decrease in the formation of a particular metabolite from this compound compared to unlabeled heliotrine would confirm that the deuterated site is a primary location for enzymatic attack. osti.gov This "metabolic switching" can help to definitively map the biotransformation process. osti.gov

Accurate identification and quantification of metabolites are crucial for understanding the disposition of a compound. The use of stable isotope-labeled internal standards is a gold-standard analytical technique, and this compound is perfectly suited for this role in the study of heliotrine. nih.gov

In research settings, this compound can be spiked into a sample (e.g., a microsomal incubation or a biological fluid) containing unlabeled heliotrine. Because this compound is chemically identical to heliotrine, it behaves the same way during sample extraction, processing, and chromatographic separation. However, it is easily distinguished by a mass spectrometer due to its higher mass. This allows it to serve as a perfect internal standard to correct for any sample loss or variation in instrument response, leading to highly accurate quantification of the parent compound. nih.gov

Furthermore, the metabolites formed from this compound will also retain the deuterium label, giving them a unique mass signature. psu.edu This allows for the confident identification of novel or unexpected metabolites, as they can be definitively traced back to the parent compound, standing out from the thousands of other molecules present in a biological sample. nih.gov For instance, the detection of a deuterated dehydroheliotridine (DHH) metabolite would unambiguously confirm its origin from this compound. nih.gov

Molecular Interactions and Binding Affinity Research with Cellular Components

Once metabolically activated, the reactive intermediates of heliotrine can form covalent bonds with cellular macromolecules, which is a key aspect of its toxicity. mdpi.com Research has demonstrated that the metabolism of heliotrine leads to the formation of 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP)-derived DNA adducts. nih.gov These adducts represent a direct molecular interaction with genetic material and are considered potential biomarkers of exposure and tumorigenicity for PAs. nih.gov In addition to DNA, these reactive pyrrolic metabolites can also form adducts with proteins. acs.org

Computational methods, such as molecular docking, have been used to predict and analyze the binding affinity of heliotrine with specific proteins. These studies can reveal potential molecular targets and interaction profiles. Research has shown that heliotrine exhibits a strong binding affinity for the androgen receptor (AR), with interactions stabilized by hydrogen bonds with key amino acid residues. researchgate.netresearchgate.net

| Target Molecule | Research Method | Key Findings | Reference |

| Androgen Receptor (AR) | Molecular Docking | Strong binding affinity (-10.09 kcal/mol), outperforming the standard blocker Enzalutamide. Interacts with residues Asn160, Asp164, Glu57, and Arg94. | researchgate.netresearchgate.net |

| DNA | In Vitro Metabolism with Calf Thymus DNA | Forms DHP-derived DNA adducts upon metabolic activation. | nih.gov |

| Cellular Proteins | In Vitro and In Vivo Microsomal Metabolism | Forms pyrrole-protein adducts, which serve as a mechanism-based biomarker. | acs.org |

Cellular Uptake and Distribution Studies in Model Systems (e.g., Caco-2 Cell Transport)

To exert an effect, a compound must first cross cellular barriers. The Caco-2 cell line, derived from human colorectal adenocarcinoma cells, is a widely used in vitro model that mimics the barrier function of the small intestine. mdpi.com Studies using Caco-2 cells have been crucial in understanding the intestinal absorption and transport of heliotrine. mdpi.comchemfaces.com

Research has shown that the passage of PAs across the Caco-2 cell monolayer is structure-dependent. mdpi.comresearchgate.net Heliotrine, a monoester, was found to have a relatively low passage rate from the apical (intestinal lumen) side to the basolateral (bloodstream) side, with a recovery of 32% in the basolateral compartment. chemfaces.com This was substantially lower than the passage rates for cyclic diester PAs. chemfaces.com The lower-than-expected passage suggested the involvement of an active transport mechanism. Further investigation revealed that heliotrine is a substrate for the efflux transporter ABCB1, also known as P-glycoprotein (P-gp). chemfaces.com This transporter actively pumps heliotrine from the intestinal cells back into the gut lumen, thereby reducing its net absorption and oral bioavailability. chemfaces.com

While Caco-2 cells model the intestine, other studies using human liver cell models (HepaRG) have identified that uptake transporters, specifically the organic cation transporter 1 (OCT1, or SLC22A1), are important for the entry of PAs into hepatocytes, the primary site of metabolic activation. researchgate.netmdpi.com

| Model System | Parameter Measured | Key Findings |

| Caco-2 Cell Monolayer | Apical to Basolateral Transport | Heliotrine has a low passage rate (32%) compared to other PA structures. chemfaces.com |

| Caco-2 & MDCKII/ABCB1 Cells | Efflux Transport | Identified as a substrate for the ABCB1 (P-gp) efflux pump, which reduces its net transport across the intestinal barrier. chemfaces.com |

Influence on Reporter Gene Systems and Biochemical Assays

Reporter gene assays are common in vitro tools used to screen for the effects of xenobiotics on cellular signaling pathways. nih.gov These assays typically use a reporter gene, such as luciferase, linked to a genetic regulatory element that is activated by a specific transcription factor. An increase or decrease in luciferase activity is interpreted as an effect on the pathway being studied.

However, some compounds can directly interfere with the assay system, leading to false or misleading results. researchgate.net Multiple studies have shown that the pyrrolizidine alkaloid heliotrine interferes with reporter signals from GAL4-based nuclear receptor transactivation assays. chemfaces.comnih.govresearchgate.net This interference manifests as an inhibition of the reporter signal. researchgate.net Crucially, this effect was determined to be independent of direct inhibition of the luciferase enzyme itself. nih.gov This indicates that heliotrine perturbs the GAL4/UAS-driven reporter system through another mechanism, creating an artifact that must be accounted for. chemfaces.comresearchgate.net These findings underscore the critical importance of conducting appropriate control experiments to identify and rule out compound interference in such biochemical assays to avoid misinterpretation of the data. nih.gov

Biosynthetic Pathways and Precursor Incorporation Studies of Heliotrine

Elucidation of Heliotrine (B1673042) Biosynthesis in Plant Systems

The biosynthesis of pyrrolizidine (B1209537) alkaloids like heliotrine is a complex process involving multiple enzymatic steps and intermediates. ontosight.ai The foundational structure of all PAs is the necine base, a bicyclic system derived from the polyamine homospermidine. uni-kiel.deuni-kiel.de The pathway begins with the amino acid arginine, which is converted to putrescine. ontosight.ai Two molecules of putrescine, or one molecule of putrescine and a spermidine-derived aminobutyl group, are then condensed to form homospermidine. mdpi.com This initial step is catalyzed by homospermidine synthase (HSS), the first committed enzyme in the PA biosynthetic pathway. mdpi.compnas.org

Following the formation of homospermidine, a series of oxidation and cyclization reactions, likely catalyzed by copper-dependent diamine oxidases, lead to the formation of the pyrrolizidine ring system. uni-kiel.de This core structure, the necine base, is then esterified with one or more "necic acids" to form the final alkaloid. uni-kiel.de In the case of heliotrine, the necine base is heliotridine (B129409), which is esterified with heliotric acid. The necic acid portion of the molecule is typically derived from branched-chain amino acids. mdpi.comrsc.org Specifically, heliotric acid is derived from the amino acids valine and isoleucine. nih.gov

The entire biosynthetic process is tightly regulated and often localized to specific tissues within the plant, such as the roots or young leaves, from where the alkaloids are then transported to other parts of the plant, including reproductive structures, for defense against herbivores. oup.comresearchgate.net

Investigating Precursor Incorporation and Metabolic Flux using Deuterated Tracers

The use of stable isotope tracers, particularly deuterium (B1214612) (²H or D), has been indispensable in confirming the precursors and intermediates of the heliotrine biosynthetic pathway. rsc.orgrsc.orgpsu.edu While "Heliotrine-d3" is an analytical standard, research studies administer deuterated versions of suspected precursor molecules to plants and then analyze the resulting alkaloids using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). rsc.org This allows researchers to pinpoint which atoms from the precursor are retained in the final product, thereby mapping the metabolic flow.

Metabolic Flux Analysis (MFA) is a powerful technique that quantifies the rates (fluxes) of metabolic reactions within a biological system. creative-proteomics.com By introducing a stable isotope-labeled substrate (like a deuterated amino acid) into the system, MFA can track the label's progression through the metabolic network. frontiersin.orgnih.gov This provides a dynamic picture of cellular metabolism, identifying active pathways and quantifying the flow of metabolites. creative-proteomics.comarxiv.org

Key findings from deuterated tracer studies in PA biosynthesis include:

Confirmation of Precursors: Feeding experiments with deuterated putrescine have definitively established it as the precursor for the necine base. rsc.orgpsu.edu For instance, feeding Senecio isatideus with [1,1,4,4-²H₄]putrescine resulted in retrorsine (B1680556) (a related PA) with deuterium labels primarily at specific carbon positions, confirming the incorporation pattern. rsc.org

Symmetrical Intermediates: The symmetrical nature of the intermediate homospermidine was confirmed by tracing labeled putrescine. The labeling patterns observed in the final alkaloid were consistent with the involvement of a symmetrical C₄-N-C₄ intermediate. psu.edu

Stereospecificity: Chiral deuterated putrescines, such as (R)- and (S)-[1-²H]putrescine, have been used to demonstrate the high degree of stereospecificity in the enzymatic reactions. psu.edursc.org The specific retention or loss of deuterium at certain positions reveals the precise stereochemical course of the cyclization and reduction steps. rsc.orgpsu.edu

A hypothetical example of a tracer study to elucidate heliotric acid formation could involve feeding a Heliotropium plant with deuterated L-valine. The resulting heliotrine would be isolated and analyzed by high-resolution MS to confirm the mass shift corresponding to deuterium incorporation and by ²H-NMR to determine the exact location of the deuterium atoms on the heliotric acid moiety.

Table 1: Examples of Deuterated Precursors Used in Pyrrolizidine Alkaloid Biosynthesis Studies This table is interactive. Click on the headers to sort.

| Deuterated Precursor | Plant Species Studied | Key Finding | Citation |

|---|---|---|---|

| [1,1,4,4-²H₄]putrescine | Senecio isatideus | Confirmed putrescine as the source of the necine base core. | rsc.org |

| [2,2,3,3-²H₄]putrescine | Senecio isatideus | Revealed the stereochemistry of hydroxylation at the C-7 position. | rsc.org |

| (R)-[1-²H]putrescine | Senecio isatideus | Demonstrated stereospecific oxidation and reduction steps in ring formation. | psu.edu |

| (S)-[1-²H]putrescine | Senecio isatideus | Elucidated the stereospecific loss of hydrogens during oxidation. | psu.edu |

| C-7 deuterated heliotrine | Platyphora boucardi (beetle) | Showed C-7 epimerization via an oxidation-reduction mechanism. | researchgate.net |

Genetic and Enzymatic Determinants of Pyrrolizidine Alkaloid Biosynthesis

The biosynthesis of heliotrine is governed by a suite of specific enzymes encoded by a corresponding set of genes. The regulation of these genes is often responsive to environmental cues, such as herbivory or stress, leading to an upregulation of alkaloid production as a defense mechanism. ontosight.ai

The most well-characterized enzyme in the pathway is Homospermidine Synthase (HSS) . pnas.org

Function: HSS catalyzes the first committed step in PA biosynthesis: the formation of homospermidine from two molecules of putrescine or from putrescine and spermidine (B129725). uni-kiel.deuni-kiel.de

Evolution: Genetic studies have revealed that the HSS gene evolved through a gene duplication event from the highly conserved deoxyhypusine (B1670255) synthase (DHS) gene. uni-kiel.depnas.org DHS is an essential enzyme in primary metabolism across all eukaryotes. pnas.org This recruitment of a gene from primary metabolism to a secondary metabolic pathway is a key evolutionary event. pnas.orgoup.com Interestingly, this evolutionary recruitment has occurred independently multiple times in different plant families that produce PAs. nih.govoup.com

Localization: The expression of HSS is highly localized. For example, in different species, it has been found in the endodermis and pericycle of roots or in the epidermis of leaves, often in close proximity to vascular tissues for transport. oup.comresearchgate.net

Other enzymes crucial to the pathway, though less characterized than HSS, include:

Diamine Oxidases: Copper-containing amine oxidases are believed to be responsible for the oxidative deamination of homospermidine, which initiates the cyclization to form the necine core. uni-kiel.de

Cytochrome P450 Monooxygenases: These enzymes are likely involved in various hydroxylation and oxidation reactions that modify the necine base and necic acid precursors. ontosight.ai

Esterases/Transferases: Specific enzymes are required for the final step of esterifying the necine base (heliotridine) with the necic acid (heliotric acid) to form heliotrine.

Stereochemical Course of Biosynthetic Transformations

The biosynthesis of pyrrolizidine alkaloids is a highly stereospecific process, meaning the three-dimensional arrangement of atoms is precisely controlled at each enzymatic step. nih.gov Isotopic labeling studies, particularly with chirally labeled deuterated and tritiated precursors, have been fundamental in unraveling this stereochemistry. rsc.orgrsc.org

Key stereochemical findings include:

Ring Formation: The formation of the pyrrolizidine ring from homospermidine involves the stereospecific removal and retention of hydrogen atoms. For example, studies with stereospecifically ²H-labeled putrescines in Senecio species showed that the formation of the pyrrolizidine ring involves the specific removal of the pro-R hydrogen and retention of the pro-S hydrogen at the carbon that becomes C-1 of the necine base. rsc.orgpsu.edu

Reduction Steps: The reduction of intermediate aldehydes, such as a 1-formylpyrrolizidine, to the corresponding alcohol (a hydroxymethyl group) proceeds via a stereospecific attack by a hydride donor on a specific face of the aldehyde group (the C-re face). rsc.orgpsu.edu

Hydroxylation: The introduction of hydroxyl groups at specific positions on the necine base, such as at C-2 and C-7, occurs with retention of configuration, indicating a direct enzymatic insertion of oxygen rather than a mechanism involving keto intermediates. rsc.orgrsc.orgpsu.edu

Necic Acid Formation: The coupling of two amino acid molecules to form the C10 necic acids (like senecic acid, related to heliotric acid) also proceeds with defined stereochemistry, involving the specific loss of the pro-S hydrogen from the precursor molecules. rsc.org

These detailed stereochemical studies not only illuminate the fundamental biological processes but also highlight the remarkable precision of the plant enzymes involved in constructing these complex natural products. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name | Class/Type |

|---|---|

| Heliotrine | Pyrrolizidine Alkaloid |

| This compound | Deuterated Standard |

| Putrescine | Polyamine Precursor |

| Spermidine | Polyamine Precursor |

| Homospermidine | Polyamine Intermediate |

| Arginine | Amino Acid Precursor |

| Valine | Amino Acid Precursor |

| Isoleucine | Amino Acid Precursor |

| Heliotridine | Necine Base |

| Heliotric Acid | Necic Acid |

| Retrorsine | Pyrrolizidine Alkaloid |

Comparative Research with Other Pyrrolizidine Alkaloids and Their Deuterated Analogs

Comparative Analytical Performance of Deuterated PA Standards Across Different Structures

In the quantitative analysis of pyrrolizidine (B1209537) alkaloids, the use of isotopically labeled internal standards is paramount for achieving accuracy and precision, especially when employing techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). lcms.czmdpi.comnih.gov Deuterated standards, such as Heliotrine-d3, are frequently utilized to compensate for matrix effects and variations in sample preparation and instrument response. lcms.czresearchgate.net

The analytical performance of deuterated PA standards can, however, vary depending on the specific structure of the alkaloid and the nature of the matrix being analyzed. For instance, the degree of deuterium (B1214612) labeling can influence the chromatographic behavior of the standard relative to its non-labeled counterpart. sigmaaldrich.com In some cases, a noticeable retention time shift may occur, particularly with a higher number of deuterium atoms. skyline.ms While this shift can aid in resolving the analyte and standard peaks, it can also present challenges in data processing if not properly accounted for.

The choice of deuterated standard is also critical for accurate quantification. Ideally, a stable isotope-labeled internal standard should be used for each analyte. However, due to the vast number of PAs and the limited commercial availability of their deuterated analogs, often a single deuterated standard is used for the quantification of multiple PAs. shimadzu.com In such scenarios, the structural similarity between the standard and the analytes becomes crucial for minimizing quantification errors. The performance of this compound as an internal standard would be most effective for heliotrine (B1673042) and structurally similar monoester PAs.

| Deuterated Standard | Analyte(s) | Analytical Method | Key Performance Comparison |

|---|---|---|---|

| This compound | Heliotrine, other monoester PAs | LC-MS/MS | Expected to provide high accuracy for heliotrine quantification due to identical chemical properties. Potential for slight chromatographic shift compared to unlabeled heliotrine. |

| Lasiocarpine-d7 | Lasiocarpine (B1674526), other diester PAs | LC-MS/MS | Effective for quantifying diester PAs. The higher degree of deuteration might lead to a more pronounced retention time shift. |

| Retrorsine-d5 | Retrorsine (B1680556), other macrocyclic diester PAs | LC-MS/MS | Considered a suitable internal standard for macrocyclic diester PAs, which are structurally complex. |

Comparative Studies on Metabolic Fate and Transformation Rates

Isotopically labeled compounds like this compound are invaluable tools for studying the metabolic fate and transformation rates of xenobiotics. wikipedia.orgnih.govresearchgate.net The deuterium label allows for the unambiguous tracking of the parent compound and its metabolites through complex biological systems.

Comparative pharmacokinetic studies have revealed significant differences in the metabolic fate of various PAs. For example, a study comparing the pharmacokinetics of heliotrine (a monoester) and lasiocarpine (a diester) in rats demonstrated distinct absorption, distribution, metabolism, and excretion profiles. thieme-connect.comnih.gov After oral administration, heliotrine showed significantly higher bioavailability compared to lasiocarpine. thieme-connect.comnih.gov This suggests that the ester structure plays a crucial role in the metabolic processing of these alkaloids.

The metabolic activation of PAs to reactive pyrrolic derivatives by cytochrome P450 enzymes is a key step in their toxicity. nih.govnih.govmdpi.com Comparative in vitro studies have shown that different PAs exhibit varying rates of metabolic activation. nih.gov A study investigating the metabolism-mediated toxicity of several PAs, including heliotrine, found that retronecine-type PAs were generally more readily bioactivated than the heliotridine-type PA, heliotrine. nih.gov The use of this compound in such studies would enable precise quantification of its metabolic conversion to pyrrolic metabolites, allowing for a direct comparison of its metabolic activation rate with that of other PAs.

| Pyrrolizidine Alkaloid | Structural Type | Key Metabolic Finding | Reference |

|---|---|---|---|

| Heliotrine | Monoester (Heliotridine-type) | Higher oral bioavailability compared to lasiocarpine. Slower metabolic activation compared to some retronecine-type PAs. | thieme-connect.comnih.gov |

| Lasiocarpine | Diester | Lower oral bioavailability compared to heliotrine. | thieme-connect.comnih.gov |

| Retrorsine | Macrocyclic Diester (Retronecine-type) | Demonstrated higher metabolic activation and hepatotoxicity compared to monocrotaline. | nih.govresearchgate.net |

| Monocrotaline | Macrocyclic Diester (Retronecine-type) | Lower rate of metabolic activation compared to retrorsine. | nih.govresearchgate.net |

Structural Elucidation and Isotopic Labeling Differentiation Among PA Subtypes

The structural elucidation of PAs is typically achieved through a combination of spectroscopic techniques, primarily nuclear magnetic resonance (NMR) and mass spectrometry (MS). nih.govresearchgate.net Isotopic labeling, as in this compound, provides a powerful tool for differentiating between various PA subtypes within complex mixtures.

In mass spectrometry, the presence of deuterium atoms in this compound results in a distinct mass shift compared to its non-labeled analog. This mass difference allows for the clear identification and selective detection of this compound, even in the presence of other isobaric PAs. This is particularly useful in metabolic studies where the goal is to distinguish between endogenous compounds and the administered labeled compound and its metabolites.

Furthermore, the fragmentation patterns of PAs in MS/MS can be influenced by isotopic labeling. The location of the deuterium atoms in the this compound molecule can be determined by analyzing the mass-to-charge ratios of the fragment ions. This information can be invaluable for confirming the identity of the compound and for studying fragmentation pathways, which can aid in the structural elucidation of unknown PAs. While NMR is a powerful tool for determining the complete chemical structure of a compound, the presence of deuterium can also be observed in NMR spectra, providing additional confirmation of the isotopic labeling.

Comparative Analysis of Molecular Interactions in Research Models

Understanding the molecular interactions of PAs with biological targets is crucial for elucidating their mechanisms of toxicity. nih.gov Research models, including in vitro assays and computational modeling, are employed to investigate these interactions. nih.gov

Computational studies, such as molecular docking, can predict the binding affinities and interaction patterns of PAs with specific receptors or enzymes. nih.gov For example, a study used computational methods to identify the muscarinic acetylcholine (B1216132) receptor M1 as a potential target for a wide range of PAs, suggesting a possible mechanism for their neurotoxic effects. nih.gov Such models could be used to compare the binding of heliotrine with other PAs, and the introduction of a deuterium label in this compound would likely have a negligible effect on these predicted interactions, making it a suitable tracer in corresponding experimental validation.

In vitro studies can provide experimental evidence of these molecular interactions. For instance, the binding of PAs to DNA and proteins can be investigated to understand their genotoxic potential. cdnsciencepub.comresearchgate.net The use of this compound in such assays would allow for precise quantification of the extent of binding and a direct comparison with other PAs. While the kinetic isotope effect of deuterium substitution is generally small, it could potentially influence the rates of binding and dissociation, providing further insights into the dynamics of these molecular interactions.

Future Directions and Emerging Research Avenues for Heliotrine D3

Development of Novel Deuterated Pyrrolizidine (B1209537) Alkaloid Analogs for Advanced Research

The synthesis of Heliotrine-d3 and other deuterated PA analogs is a critical step for advancing research into the biological activities and toxicology of this extensive class of natural compounds. The development of these labeled compounds allows for more precise and detailed metabolic studies. core.ac.uk The biosynthesis of PAs involves the creation of a necine base, which is then esterified with a necic acid. nih.gov By incorporating stable isotopes like deuterium (B1214612), researchers can create internal standards that are nearly identical to the analyte of interest but distinguishable by mass spectrometry. researchgate.netyoutube.com

This approach is invaluable for a variety of research applications:

Metabolic Fate Studies: Tracing the metabolic pathways of PAs within a biological system.

Toxicokinetic Analysis: Accurately quantifying the absorption, distribution, metabolism, and excretion of PAs.

Binding Studies: Investigating the interaction of PAs and their metabolites with cellular macromolecules.

The synthesis of these analogs can be complex, often involving the preparation of labeled precursors like putrescine for incorporation into the retronecine (B1221780) portion of the alkaloid. rsc.org The ability to create a wider range of deuterated PA standards will be instrumental in understanding the structure-activity relationships that govern their toxicity.

Integration with Advanced Omics Technologies (e.g., Metabolomics, Proteomics) for Holistic Understanding

The use of this compound as an internal standard is set to enhance the power of "omics" technologies in PA research. Metabolomics and proteomics, which involve the comprehensive analysis of metabolites and proteins respectively, provide a systems-level view of biological processes. nih.govnih.gov In the context of PA toxicology, integrating these approaches can reveal the global impact of exposure on an organism.

By spiking samples with a known amount of this compound, researchers can correct for variations in sample preparation and analytical instrumentation, leading to more accurate and reproducible quantification of endogenous PAs and their metabolites. researchgate.net This is particularly crucial in complex biological matrices where matrix effects can interfere with the analysis. researchgate.net

This integrated approach can lead to:

Biomarker Discovery: Identifying specific metabolites or proteins that are altered following PA exposure, which could serve as early indicators of toxicity. mdpi.com

Mechanistic Insights: Elucidating the molecular pathways that are disrupted by PAs, providing a more complete picture of their toxic mechanisms. mdpi.comosti.gov

Systems Toxicology: Building comprehensive models of PA toxicity by integrating data from genomics, proteomics, and metabolomics.

Advancements in Ultra-Trace Analysis Methodologies for Low-Level Detection

The detection of PAs in various matrices, such as food and environmental samples, often requires highly sensitive analytical methods due to their low concentrations. Advancements in ultra-trace analysis, particularly those employing liquid chromatography coupled with mass spectrometry (LC-MS), are crucial for monitoring PA contamination. The use of stable isotope-labeled internal standards like this compound is a cornerstone of these methods, as it significantly improves the accuracy and precision of quantification at very low levels. nih.gov

Future developments in this area may include:

Improved Instrumentation: The continuous evolution of mass spectrometry technology will likely lead to even lower detection limits for PAs.

Novel Sample Preparation Techniques: The development of more efficient and selective extraction and clean-up methods will be important for analyzing complex samples.

High-Throughput Methods: The need to screen large numbers of samples will drive the development of faster and more automated analytical workflows.

The ability to accurately measure ultra-trace levels of PAs is essential for risk assessment and for ensuring the safety of the food supply. nih.gov

Exploration of this compound as a Research Tool in New Biological Systems (Non-Human)

While much of the research on PAs has focused on their toxicity in livestock and humans, there is a growing interest in their ecological roles and their effects on a wider range of organisms. This compound can serve as a valuable tool in these investigations. For instance, in studies of plant-herbivore interactions, deuterated PAs could be used to trace the sequestration and metabolism of these compounds by specialist insects. nih.gov

This could provide insights into:

Co-evolution: Understanding the evolutionary arms race between plants that produce PAs and the insects that have adapted to feed on them.

Ecological Toxicology: Assessing the impact of PAs on non-target organisms in the environment.

Pharmacophagy: Investigating the phenomenon where certain insects actively seek out and consume PAs for their own defense or for the production of pheromones.

By expanding the use of this compound and other labeled PAs to a broader range of biological systems, researchers can gain a more complete understanding of the diverse roles these alkaloids play in nature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.